molecular formula C5H11NO2S B1275124 Cyclopentanesulfonamide CAS No. 73945-39-8

Cyclopentanesulfonamide

Cat. No. B1275124
CAS RN: 73945-39-8
M. Wt: 149.21 g/mol
InChI Key: OPASRWWZEIMSOZ-UHFFFAOYSA-N
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Description

Cyclopentanesulfonamide is a chemical compound that can be derived from cyclopentane by introducing a sulfonamide group. This functional group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, which is in turn bonded to additional carbon-containing groups. The presence of the sulfonamide group can significantly alter the chemical and physical properties of the cyclopentane ring, making it a versatile moiety in various chemical reactions and potential applications in drug design.

Synthesis Analysis

The synthesis of compounds related to cyclopentanesulfonamide involves multiple steps and can be achieved through different reaction pathways. For instance, the synthesis of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) starts from 2-nitrobenzenesulfonamide and involves Mitsunobu and Nicholas reactions . This process is designed to develop an adjustable alkyne reagent for click chemistry applications. Similarly, cyclic enesulfonamides can be synthesized using platinum(II) chloride to catalyze cyclizations, forming complex ring systems with quaternary carbon centers .

Molecular Structure Analysis

The molecular structure of cyclopentanesulfonamide derivatives can be complex and is often characterized by the presence of multiple ring systems and functional groups. For example, the crystal structure of a benzenesulfonamide derivative complexed with human carbonic anhydrase II (hCA II) reveals how the cycloalkylamino-1-carbonylbenzenesulfonamide moiety can be modified to enhance interactions within the enzyme cavity . The structural analysis of these compounds is crucial for understanding their reactivity and potential as inhibitors for specific enzymes.

Chemical Reactions Analysis

Cyclopentanesulfonamide and its derivatives can participate in various chemical reactions. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is one such example where the reactivity of the alkyne can be controlled by introducing different N-functionalities . Additionally, the palladium-catalyzed synthesis of condensed cyclopentanes demonstrates the ability of these compounds to undergo highly stereoselective reactions, leading to the formation of complex molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentanesulfonamide derivatives can be quite diverse. Cyclopentane-1,3-dione, for instance, is an isostere for the carboxylic acid functional group and exhibits pKa values typically in the range of carboxylic acids . This property has been exploited in the design of potent thromboxane A2 receptor antagonists. The high-pressure polymorphism of cyclopentanol, a related compound, shows that at pressures above 1.5 GPa, it crystallizes in a monoclinic space group with a unique hydrogen-bonded molecular chain structure . These properties are essential for understanding the behavior of cyclopentanesulfonamide derivatives under different conditions and their potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Cyclic Hydroxamic Acids Synthesis : Cyclobutanone and cyclopentanone, treated with N-hydroxybenzenesulfonamide, yield cyclic hydroxamic acids. This process involves a ring expansion that likely proceeds through a mechanism including N-anion addition to the ketone and a C-nitroso intermediate (Banerjee & King, 2009).

Cancer Research and Chemotherapy

  • Leukemia Treatment and Survival : Cyclophosphamide, combined with other treatments, shows different survival outcomes in acute myeloid leukemia patients. This study provides insights into how cyclophosphamide affects treatment efficacy (Copelan et al., 2013).
  • Cyclophosphamide in Cancer Therapy : This review discusses cyclophosphamide's role in cancer therapy and autoimmune disorders, highlighting its unique metabolism and cytotoxic properties (Emadi, Jones, & Brodsky, 2009).
  • Cyclophosphamide's Impact on the Immune System : Examining cyclophosphamide's immunosuppressive and immunomodulatory properties, the study explores its use in cancer treatment and controlling post-transplant allo-reactivity (Ahlmann & Hempel, 2016).

Environmental Science

  • Artificial Sweeteners as Environmental Contaminants : A study on the presence and effects of artificial sweeteners, including cyclamate (a cyclohexylsulfonamide derivative), in the environment. This research is significant in understanding the ecological impact of such compounds (Lange, Scheurer, & Brauch, 2012).

Pharmacological and Medical Applications

  • Carbonic Anhydrase Inhibitors : Investigating the inhibition of mitochondrial isozyme carbonic anhydrase V with aromatic and heterocyclic sulfonamides, providing insights into novel therapeutic applications (Vullo et al., 2004).
  • Cyclophosphamide in Rheumatic Diseases : This review focuses on the use of cyclophosphamide in treating inflammatory rheumatic diseases, considering its pharmacologic properties and potential toxicity (Brummaier, Pohanka, Studnicka-Benke, & Pieringer, 2013).

Drug Development

  • Cyclotriazadisulfonamide as an HIV Inhibitor : Research on cyclotriazadisulfonamide (CADA) compounds, exploring their potential as HIV inhibitors by targeting the CD4 receptor. These findings are valuable for developing new anti-HIV drugs (Demillo et al., 2011).

properties

IUPAC Name

cyclopentanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPASRWWZEIMSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405213
Record name Cyclopentanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanesulfonamide

CAS RN

73945-39-8
Record name Cyclopentanesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanesulfonamide
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Record name cyclopentanesulfonamide
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Synthesis routes and methods

Procedure details

According to Reference Example 9-7, by use of cyclopentanesulfonyl chloride (300 mg, 1.8 mmol) and a 7 mol/L solution of ammonia in methanol (2 mL), the mixture was stirred and reacted at room temperature for 4 hours. After slurry purification using chloroform, purification by silica gel column chromatography (chloroform/methanol=1/0 to 20/1) was performed to give cyclopentanesulfonamide (Compound FP) (173 mg, yield: 66%).
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